1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene
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Overview
Description
1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of dichloromethyl, fluoro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzene derivatives . This process involves the use of trifluoromethyl radicals, which can be generated through various methods, including the use of trifluoromethyl iodide and a radical initiator.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Oxidation and Reduction Reactions: The dichloromethyl group can be oxidized to form corresponding carboxylic acids or reduced to form methyl groups.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted benzene derivatives are formed.
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl and fluoro groups are known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Known for its use in designing emitters with thermally activated delayed fluorescence.
1-Chloro-4-(trifluoromethyl)benzene: Shares similar trifluoromethyl and chloro substituents but lacks the dichloromethyl group.
1-(Trifluoromethyl)-4-chlorobenzene: Another related compound with similar substituents but different structural arrangement.
Uniqueness: 1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene is unique due to the presence of both dichloromethyl and fluoro groups, which impart distinct chemical properties and reactivity. This combination of substituents makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H4Cl2F4 |
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Molecular Weight |
247.01 g/mol |
IUPAC Name |
1-(dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Cl2F4/c9-7(10)5-2-1-4(11)3-6(5)8(12,13)14/h1-3,7H |
InChI Key |
HEGNVPBFDLFFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(Cl)Cl |
Origin of Product |
United States |
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